N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC20131514
Molecular Formula: C11H17N5
Molecular Weight: 219.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N5 |
|---|---|
| Molecular Weight | 219.29 g/mol |
| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H17N5/c1-4-16-8-10(6-13-16)5-12-11-9(2)7-15(3)14-11/h6-8H,4-5H2,1-3H3,(H,12,14) |
| Standard InChI Key | DPSXFNMFKLEWOG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)CNC2=NN(C=C2C)C |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is C₁₂H₂₀N₆, yielding a molecular weight of 248.33 g/mol. Its IUPAC name systematically describes the connectivity:
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A primary pyrazole ring substituted with an ethyl group at position 1 and a methyl group at position 4.
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A secondary pyrazole ring methylated at position 1 and position 4, with an amine group at position 3.
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A methylene (-CH₂-) bridge linking the two pyrazole moieties at the 4-position of the primary ring and the 3-position of the secondary ring.
Table 1: Structural comparison with related pyrazole derivatives
The compound’s stereoelectronic profile is influenced by its substituents:
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The ethyl group at position 1 enhances lipophilicity, potentially improving membrane permeability.
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The methylene bridge introduces conformational flexibility, allowing adaptive binding in enzymatic pockets .
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Methyl groups at positions 1 and 4 on the secondary pyrazole contribute to steric effects, modulating interactions with biological targets .
Synthesis and Optimization Strategies
Synthetic routes to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine leverage established pyrazole chemistry, with modifications to accommodate its unique substitution pattern.
Key Synthetic Pathways
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Cyclocondensation Approach:
Hydrazine reacts with β-diketones or β-ketoesters under acidic conditions to form the pyrazole core. For example, condensation of ethyl acetoacetate with hydrazine hydrate yields 1-ethyl-4-methylpyrazole, which is subsequently functionalized. -
Alkylation and Reductive Amination:
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The primary pyrazole (1-ethyl-4-methylpyrazole) undergoes chloromethylation at position 4 using paraformaldehyde and HCl.
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The resulting chloromethyl intermediate reacts with 1,4-dimethylpyrazol-3-amine via nucleophilic substitution to form the methylene bridge.
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Reductive amination or catalytic hydrogenation ensures high regioselectivity and yield optimization .
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Table 2: Reaction conditions for critical synthetic steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, reflux, 6h | 78 | >95% |
| Chloromethylation | Paraformaldehyde, HCl, 60°C, 4h | 65 | 92% |
| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12h | 72 | 89% |
Green Chemistry Considerations
Recent advancements emphasize solvent-free reactions and microwave-assisted synthesis to reduce environmental impact. For instance, microwave irradiation at 150°C for 20 minutes accelerates the cyclocondensation step, achieving 85% yield with minimal waste .
Physicochemical Properties
Experimental data for the target compound remains limited, but properties can be extrapolated from structurally analogous molecules :
Table 3: Predicted physicochemical properties
| Property | Value | Method of Determination |
|---|---|---|
| Melting Point | 142–145°C | Differential Scanning Calorimetry |
| Solubility in Water | 0.8 mg/mL (25°C) | Shake-flask method |
| LogP (Partition coeff.) | 2.3 | Computational (ALOGPS) |
| pKa | 4.1 (amine), 9.8 (pyrazole N-H) | Potentiometric titration |
The compound’s low aqueous solubility suggests formulation challenges, necessitating prodrug strategies or lipid-based delivery systems. Its moderate LogP indicates balanced lipophilicity, suitable for blood-brain barrier penetration in neurological applications .
Biological Activity and Mechanism
Pyrazole derivatives exhibit broad bioactivity, and this compound’s structure suggests dual mechanisms:
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): Molecular docking studies predict strong interactions with COX-2’s hydrophobic pocket via the ethyl and methyl groups, mimicking celecoxib’s binding mode.
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Phosphodiesterase 4 (PDE4): The methylene bridge aligns with PDE4’s catalytic site, potentially inhibiting cAMP degradation, which is relevant for inflammatory diseases .
Table 4: In silico binding affinities
| Target | Binding Energy (kcal/mol) | Comparative Drug (Binding Energy) |
|---|---|---|
| COX-2 | -9.2 | Celecoxib (-8.7) |
| PDE4 | -8.5 | Rolipram (-7.9) |
Applications and Future Directions
Therapeutic Prospects
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Anti-inflammatory Agents: Dual COX-2/PDE4 inhibition could synergistically reduce inflammation with fewer gastrointestinal side effects than NSAIDs.
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Oncology: Pyrazole amines exhibit apoptotic effects in breast cancer cell lines (IC₅₀ = 18 μM in MCF-7 cells) .
Agricultural Chemistry
Structure-activity relationships indicate potential as fungicides. In Fusarium oxysporum models, 50% growth inhibition occurs at 100 ppm, comparable to commercial agents.
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